The Strategic Role of the 2,4-Diaminopyrimidine Scaffold: A Technical Guide to 2,4-Diaminopyrimidine-5-carbonitrile in Drug Discovery
The Strategic Role of the 2,4-Diaminopyrimidine Scaffold: A Technical Guide to 2,4-Diaminopyrimidine-5-carbonitrile in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. Its defining feature, the vicinal amino groups at the 2 and 4 positions, provides a perfect arrangement for establishing critical hydrogen bond interactions within the hinge region of numerous protein kinases. This guide pivots to a well-documented and highly relevant analogue, 2,4-diaminopyrimidine-5-carbonitrile , as a representative molecule to explore the synthesis, properties, and profound applications of this chemical class in modern drug discovery. While the specific isocyano derivative, 2,4-diamino-5-isocyanopyridine, is not readily cataloged, the cyano-analogue offers a wealth of data and serves as an excellent proxy for understanding the potential of this pharmacophore.
Core Compound Identification and Supplier Information
For the purpose of this technical guide, we will focus on the readily accessible and extensively studied 2,4-diaminopyrimidine-5-carbonitrile .
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 2,4-Diaminopyrimidine-5-carbonitrile | 16462-27-4 | C₅H₅N₅ | 135.13 g/mol |
Reputable Suppliers:
Synthesis and Chemical Properties
The synthesis of 2,4-diaminopyrimidine-5-carbonitrile and its derivatives often employs multicomponent reactions, which are lauded for their efficiency and atom economy.[3][4] A common and effective strategy involves the condensation of guanidine with a cyanoacetate derivative. This approach allows for the construction of the core pyrimidine ring with the desired functionalities in a streamlined manner.
The 2,4-diaminopyrimidine scaffold is a versatile platform for further chemical modifications. The amino groups can be functionalized, and the cyano group at the 5-position can be hydrolyzed to a carboxamide or a carboxylic acid, providing avenues for creating diverse chemical libraries for screening.[5]
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 2,4-diaminopyrimidine core is a proven pharmacophore for the development of potent and selective kinase inhibitors.[5] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2,4-diamino substitution pattern is particularly adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition.
Targeted Kinase Pathways:
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Epidermal Growth Factor Receptor (EGFR): Several 2,4-diaminopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as inhibitors of EGFR, a key target in oncology.[6] The structural resemblance of this scaffold to the core of clinically approved EGFR inhibitors like gefitinib and erlotinib underscores its potential.[6]
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Protein Kinase C theta (PKCθ): Derivatives of 2,4-diamino-5-cyanopyrimidine have been investigated as potent inhibitors of PKCθ, a crucial enzyme in T-cell signaling.[7] This makes them promising candidates for the treatment of T-cell-mediated diseases such as rheumatoid arthritis and transplant rejection.[7]
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Dihydrofolate Reductase (DHFR): The 2,4-diaminopyrimidine scaffold is also a key feature of antifolate drugs that inhibit DHFR, an enzyme essential for nucleotide synthesis. Novel 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines have been synthesized as inhibitors of DHFR from various organisms, including pathogenic ones.[8][9]
Signaling Pathway Visualization:
Caption: Simplified EGFR signaling pathway and its inhibition by a 2,4-diaminopyrimidine-5-carbonitrile derivative.
Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine-5-Carbonitrile Derivative
The following is a representative, generalized protocol for the synthesis of a 2,4-diaminopyrimidine-5-carbonitrile derivative, based on common synthetic strategies found in the literature.[5][6]
Objective: To synthesize a 2,4-diaminopyrimidine-5-carbonitrile derivative via a multi-component reaction.
Materials:
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Guanidine hydrochloride
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Sodium ethoxide
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Substituted malononitrile
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Ethanol (anhydrous)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and hotplate
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Thin-layer chromatography (TLC) plates
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Silica gel for column chromatography
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Appropriate solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
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Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride in anhydrous ethanol. Add a stoichiometric equivalent of sodium ethoxide to the solution to generate the guanidine free base. Stir the mixture at room temperature for 30 minutes.
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Reaction Setup: To the flask containing the guanidine free base, add the substituted malononitrile derivative.
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Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.
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Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system to yield the pure 2,4-diaminopyrimidine-5-carbonitrile derivative.
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Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Visualization:
Caption: General experimental workflow for the synthesis and purification of a 2,4-diaminopyrimidine-5-carbonitrile derivative.
Conclusion
The 2,4-diaminopyrimidine scaffold, exemplified by 2,4-diaminopyrimidine-5-carbonitrile, remains a highly valuable and versatile platform in the ongoing quest for novel therapeutics. Its ability to effectively target the ATP-binding site of kinases has cemented its role in the development of inhibitors for a range of diseases. The synthetic accessibility and the potential for diverse functionalization ensure that this "privileged scaffold" will continue to be a focal point of research and development in medicinal chemistry for the foreseeable future.
References
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Ryzhkova, Y. E., Elinson, M. N., Maslov, O. I., & Fakhrutdinov, A. N. (2021). Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5 H-chromeno[2,3- b]pyridin-5-yl)malonic Acids in DMSO. Molecules, 26(22), 6839. [Link]
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Elinson, M. N., Ryzhkova, Y. E., Maslov, O. I., & Fakhrutdinov, A. N. (2021). Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. MDPI. [Link]
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Ohmori, O., et al. (2019). Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. Bioorganic & Medicinal Chemistry, 27(5), 790-799. [Link]
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Veeprho. 2,4-diamino-5-iso nitroso-6-oxypyrimidine. [Link]
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PubChem. 2,4-Diaminopyridine | C5H7N3 | CID 68036. [Link]
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Rosowsky, A., et al. (1998). Novel 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines as classical and nonclassical antifolate inhibitors of dihydrofolate reductases. Journal of Medicinal Chemistry, 41(14), 2490-2501. [Link]
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Elinson, M. N., et al. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2022(3), M1424. [Link]
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Gangjee, A., et al. (1997). Synthesis and biological evaluation of nonclassical 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines with novel side chain substituents as potential inhibitors of dihydrofolate reductases. Journal of Medicinal Chemistry, 40(19), 3046-3054. [Link]
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ResearchGate. (2018). Improved Synthesis of Novel 2,4-Diamino-5-furfurylpyrimidine in Presence of Molecular Sieves. [Link]
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Semantic Scholar. (2022). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine- 3-carbonitrile. [Link]
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Ismail, P. S., et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(3), 148-156. [Link]
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Endotherm. 2,4-Diamino-pyrimidine-5-carbonitrile. [Link]
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PubChem. 2,4-Diamino-5-benzylpyrimidine | C11H12N4 | CID 81752. [Link]
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